molecular formula C21H19N3O2S B11203088 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11203088
M. Wt: 377.5 g/mol
InChI Key: RTPDHHDNRABGTB-UHFFFAOYSA-N
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Description

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-methoxybenzohydrazide to form an intermediate thiosemicarbazide. This intermediate then undergoes cyclization with ethyl chloroacetate to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 2-methoxybenzohydrazide to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. The thiazole and oxadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O2S/c1-13-8-9-15(10-14(13)2)17-12-27-20(22-17)11-19-23-21(24-26-19)16-6-4-5-7-18(16)25-3/h4-10,12H,11H2,1-3H3

InChI Key

RTPDHHDNRABGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4OC)C

Origin of Product

United States

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